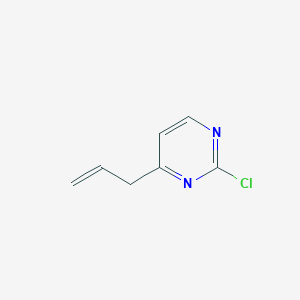
2-Chloro-4-(prop-2-en-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(prop-2-en-1-yl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in nucleic acids like DNA and RNA. This particular compound is characterized by the presence of a chlorine atom at the second position and a prop-2-en-1-yl group at the fourth position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(prop-2-en-1-yl)pyrimidine typically involves the nucleophilic substitution of a halogenated pyrimidine. One common method is the reaction of 2-chloropyrimidine with an appropriate allylating agent under basic conditions. The reaction can be carried out in solvents like tetrahydrofuran (THF) at low temperatures to ensure regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(prop-2-en-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The prop-2-en-1-yl group can undergo oxidation to form epoxides or reduction to form saturated alkyl groups.
Coupling Reactions: It can participate in cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like THF or dimethylformamide (DMF).
Oxidation: Reagents like m-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Coupling Reactions: Catalysts like palladium(II) acetate (Pd(OAc)2) and ligands like triphenylphosphine (PPh3) in solvents like toluene.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated alkyl derivatives.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
2-Chloro-4-(prop-2-en-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor in the synthesis of bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(prop-2-en-1-yl)pyrimidine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the prop-2-en-1-yl group can influence its binding affinity and selectivity. The compound may also participate in various biochemical pathways, modulating the activity of key enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler analog with a chlorine atom at the second position but without the prop-2-en-1-yl group.
2-Chloro-4-(pyrrolidin-1-yl)pyrimidine: Contains a pyrrolidinyl group at the fourth position instead of the prop-2-en-1-yl group.
2,4-Dichloropyrimidine: Contains chlorine atoms at both the second and fourth positions.
Uniqueness
2-Chloro-4-(prop-2-en-1-yl)pyrimidine is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature allows for specific interactions with molecular targets and enables the synthesis of diverse derivatives with tailored properties .
Properties
CAS No. |
116058-86-7 |
|---|---|
Molecular Formula |
C7H7ClN2 |
Molecular Weight |
154.60 g/mol |
IUPAC Name |
2-chloro-4-prop-2-enylpyrimidine |
InChI |
InChI=1S/C7H7ClN2/c1-2-3-6-4-5-9-7(8)10-6/h2,4-5H,1,3H2 |
InChI Key |
GWDPYQZJSBHGQS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=NC(=NC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















